5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
Scientific Research Applications
5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as antibiotics, antivirals, and antifungals. This compound has also been used in the synthesis of a variety of materials, such as polymers, dyes, and semiconductors. It has also been used in the synthesis of various pharmaceuticals, such as analgesics, antipsychotics, and anticonvulsants.
Mechanism of Action
The mechanism of action of 5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is not yet fully understood. However, studies have shown that this compound can act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This compound can also act as an agonist or antagonist of certain receptors, such as the serotonin, dopamine, and norepinephrine receptors.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antiproliferative, and immunomodulatory properties. This compound has also been shown to have an effect on the central nervous system, as it has been found to possess anxiolytic, antidepressant, and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
The use of 5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize, and it is also relatively stable and non-toxic. It is also a versatile compound, with a wide range of applications in various fields. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not soluble in water, so it must be dissolved in organic solvents. Additionally, this compound is relatively expensive, so it may not be suitable for large-scale experiments.
Future Directions
The future directions for 5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one are numerous. This compound could be used in the development of new drugs, materials, and polymers. It could also be used in the development of new catalysts for organic synthesis. Additionally, this compound could be used in the development of new sensing materials, such as fluorescent probes and biosensors. Finally, this compound could be used in the development of new methods for drug delivery, such as lipid nanoparticles and microspheres.
Synthesis Methods
The synthesis of 5-{[(2-chloro-6-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can be achieved through a variety of methods, including the reaction of 2-chloro-6-fluorophenylmethyl amine with 1,3-dibromo-2-methylbenzene. This reaction produces a mixture of this compound and 1-chloro-3-fluoro-2-methylbenzene, which can be separated by column chromatography. Other methods of synthesis include the use of Grignard reagents, Wittig reactions, and the use of organometallic reagents.
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O/c15-10-2-1-3-11(16)9(10)7-17-8-4-5-12-13(6-8)19-14(20)18-12/h1-6,17H,7H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPMVLKMLGTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC2=CC3=C(C=C2)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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